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molecular formula C7H4N4O4 B015122 5,6-Dinitro-1H-indazole CAS No. 59601-91-1

5,6-Dinitro-1H-indazole

Cat. No. B015122
M. Wt: 208.13 g/mol
InChI Key: TXKLPRHOQGGDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315513B2

Procedure details

By referring to the Step 2 of Example 7, 5,6-dinitroindazole (5.0 g, 24.0 mmol), 10% Pd/C (1 g), were used to obtain a product (2.4 g, 66.7%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
66.7%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[N+:13]([O-])=O)[NH:9][N:8]=[CH:7]2)([O-])=O>[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[NH2:13])[NH:9][N:8]=[CH:7]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1[N+](=O)[O-]
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=NNC2=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 66.7%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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